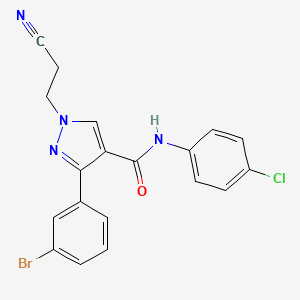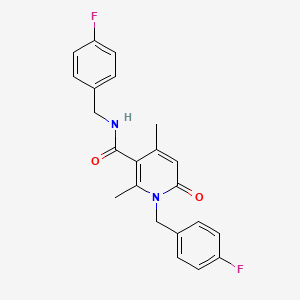
5-chloro-3-(4-chlorophenyl)-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-(4-chlorophenyl)-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole, also known as RO-3306, is a small molecule inhibitor used in scientific research for its ability to selectively block the activity of cyclin-dependent kinases (CDKs). This compound has shown promise in the field of cancer research and has been extensively studied for its potential applications in the treatment of various types of cancer.
Wirkmechanismus
5-chloro-3-(4-chlorophenyl)-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole works by selectively inhibiting the activity of CDK1 and CDK2, which are key regulators of the cell cycle. CDKs are involved in the phosphorylation of various proteins that are critical for cell cycle progression. By blocking the activity of CDKs, this compound can prevent the phosphorylation of these proteins and induce cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to induce G2/M cell cycle arrest in cancer cells, which can prevent their proliferation and induce apoptosis. This compound has also been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-3-(4-chlorophenyl)-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has several advantages as a research tool, including its selectivity for CDK1 and CDK2, its ability to induce cell cycle arrest, and its potential applications in cancer research. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-3-(4-chlorophenyl)-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole, including its potential applications in combination with other cancer treatments, its use in the development of new cancer therapies, and its potential applications in other areas of research, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 5-chloro-3-(4-chlorophenyl)-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole involves several steps, including the reaction of 4-chloroaniline with acetic anhydride to form 4-acetamido-1-chlorobenzene. This compound is then reacted with 2-(4-morpholinyl)ethylamine to form 4-(2-(4-morpholinyl)ethylamino)-1-chlorobenzene. The final step involves the reaction of this compound with 5-chloro-1-methyl-1H-indole-2-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-3-(4-chlorophenyl)-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has been extensively studied for its potential applications in cancer research, particularly in the field of cell cycle regulation. This compound has been shown to selectively block the activity of CDKs, which play a critical role in regulating the cell cycle. By inhibiting CDKs, this compound can prevent the proliferation of cancer cells and induce cell cycle arrest.
Eigenschaften
IUPAC Name |
[5-chloro-3-(4-chlorophenyl)-1-methylindol-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-23-17-7-6-15(22)12-16(17)18(13-2-4-14(21)5-3-13)19(23)20(25)24-8-10-26-11-9-24/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSZFKUOWUXHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide](/img/structure/B4954831.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-benzimidazole](/img/structure/B4954837.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4954855.png)


![2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4954882.png)
![methyl 4-(3-{[4-(aminosulfonyl)benzyl][(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4954892.png)
![4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid](/img/structure/B4954899.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4954906.png)

![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4954915.png)

![4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4954926.png)
![N,N'-bis[2-(4-morpholinyl)ethyl]isophthalamide hydrochloride](/img/structure/B4954928.png)
